5-[(E)-2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]ethenyl]pyrazine-2-carbonitrile
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Description
The compound is a complex organic molecule with several functional groups. It contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms, a thiazole ring, which is a five-membered ring with one nitrogen atom and one sulfur atom, and a phenyl ring, which is a six-membered carbon ring . The presence of the methoxy group (-OCH3) and the nitrile group (-CN) adds further complexity to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-donating methoxy group and the electron-withdrawing nitrile group could have significant effects on the electronic structure of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the nitrile group could undergo hydrolysis to form a carboxylic acid .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile and methoxy groups could increase its solubility in polar solvents .Future Directions
Properties
IUPAC Name |
5-[(E)-2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]ethenyl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4OS/c1-22-16-4-2-3-12(7-16)17-21-14(11-23-17)6-5-13-9-20-15(8-18)10-19-13/h2-7,9-11H,1H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNUMFRWCDUATFA-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)C=CC3=CN=C(C=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NC(=CS2)/C=C/C3=CN=C(C=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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